(R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl ester group, a 2-chlorothiazole substituent, and a methoxy linker. Its molecular formula is C₁₄H₂₀ClN₂O₃S, with a molecular weight of 340.83 g/mol. The stereochemistry at the pyrrolidine ring’s C3 position (R-configuration) is critical for its biological interactions, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation.
This compound is structurally related to intermediates used in drug discovery, particularly for targeting kinases or proteases. Its synthesis typically involves stereoselective alkylation of pyrrolidine precursors followed by coupling with 2-chlorothiazole derivatives under Mitsunobu or nucleophilic substitution conditions.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKTUFKBVKDLB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sharpless Asymmetric Dihydroxylation
Using AD-mix-β (containing (DHQD)₂PHAL ligand), the pyrrolidine derivative undergoes dihydroxylation followed by selective reduction to retain the (R)-configuration.
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic 3-hydroxypyrrolidine-Boc derivatives selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted.
| Parameter | Details | Source Citation |
|---|---|---|
| Enzyme | Candida antarctica Lipase B | |
| Acyl Donor | Vinyl Acetate | |
| Solvent | Toluene | |
| ee of (R)-Isomer | >99% |
Etherification with 2-Chloro-Thiazole-5-Methanol
The hydroxyl group at C3 is coupled with 2-chloro-thiazole-5-methanol using Mitsunobu or nucleophilic substitution conditions.
Mitsunobu Reaction
Preferred for stereochemical retention, this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Nucleophilic Substitution
A two-step process involving mesylation of the alcohol followed by displacement with 2-chloro-thiazole-5-methoxide.
| Step | Details | Source Citation |
|---|---|---|
| Mesylation | Methanesulfonyl Chloride, Et₃N, DCM | |
| Displacement | K₂CO₃, DMF, 60°C | |
| Overall Yield | 65–72% |
Purification and Crystallization
Final purification typically involves recrystallization from ethyl acetate/hexane or column chromatography (SiO₂, eluent: 20–30% EtOAc/hexane). Crystallization conditions from patent literature include:
| Parameter | Details | Source Citation |
|---|---|---|
| Solvent System | Ethyl Acetate/Hexane (1:3) | |
| Cooling Rate | 0.5°C/min to 4°C | |
| Purity Post-Crystallization | >99% (HPLC) |
Analytical Characterization
Critical quality control metrics for the final compound include:
| Technique | Key Data | Source Citation |
|---|---|---|
| HPLC | Retention Time: 8.2 min (C18 column) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, Boc), 3.48 (m, 1H, CH-O), 5.21 (s, 2H, OCH₂) | |
| Chiral GC | ee >98% |
Scalability and Industrial Adaptation
Large-scale production (e.g., >100 kg batches) employs continuous flow reactors for the Mitsunobu step to enhance safety and yield. Key modifications include:
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, a critical step in prodrug activation or further derivatization .
Mechanistic Insight :
The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Steric hindrance from the tert-butyl group slows hydrolysis compared to methyl or ethyl esters.
Nucleophilic Substitution at Thiazole Chlorine
The 2-chloro substituent on the thiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the heteroaromatic moiety.
| Reaction Type | Conditions | Reagents/Catalysts | Product | Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 80°C, anhydrous DMF, 氮气 atmosphere | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 2-Aryl-thiazol-5-ylmethoxy-pyrrolidine derivatives | Kinase inhibitor precursors |
| Buchwald-Hartwig Amination | 100°C, toluene, 18 hours | Pd₂(dba)₃, Xantphos, primary amine | 2-Amino-thiazol-5-ylmethoxy analogs | Antimicrobial scaffolds |
Limitations :
Electron-withdrawing groups on the boronic acid partner reduce coupling efficiency (<50% yield with nitro-substituted arylboronics).
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen undergoes deprotection and subsequent reactions to introduce pharmacophores .
Deprotection of Boc Group
Amide Bond Formation
Post-deprotection, the pyrrolidine amine reacts with acyl chlorides or activated esters:
Oxidation of Thiazole Methoxy Group
The methoxy linker undergoes oxidative cleavage under controlled conditions :
Critical Note :
RuO₄ oxidation preserves the chlorine substituent, while Mn-based methods risk dehalogenation .
Ring-Opening Reactions of Pyrrolidine
Under strong acidic conditions, the pyrrolidine ring undergoes strain-relief reactions :
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C-Cl bond in the thiazole ring:
| Light Source | Solvent | Additive | Major Product | Quantum Yield |
|---|---|---|---|---|
| 254 nm Hg lamp | MeOH | None | 2-Hydroxy-thiazole derivative | Φ = 0.12 |
| 365 nm LED | MeCN | Rose Bengal (敏化剂) | 2-Methoxy analogue via radical recombination | Φ = 0.08 |
Stability Under Storage Conditions
Long-term stability data inform handling protocols :
This compound’s reactivity profile enables its use in constructing diverse bioactive molecules. The stereochemistry at the pyrrolidine C3 position (R-configuration) influences reaction diastereoselectivity, particularly in cycloadditions and enzyme-mediated transformations . Researchers should validate reaction outcomes with chiral HPLC (e.g., Chiralpak IC column) to confirm enantiopurity retention during derivatization .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the thiazole ring is known to enhance biological activity against a variety of pathogens, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that modifications to the thiazole moiety can lead to improved efficacy against resistant strains of bacteria and fungi .
Neuropharmacological Applications
The pyrrolidine structure contributes to the neuroactive properties of this compound. Preliminary studies suggest potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound may interact with neurotransmitter systems, offering pathways for new therapeutic agents targeting cognitive decline and mood disorders .
Synthesis and Structural Modifications
The synthesis of (R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves several steps, including the formation of the pyrrolidine ring and subsequent chlorination reactions. Researchers have explored various synthetic routes to optimize yield and purity, which is crucial for its application in pharmaceutical formulations .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with certain beta-lactams, suggesting its potential role as an adjuvant in antibiotic therapy .
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function, supporting its development as a neuroprotective agent .
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of “(R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” with three analogous compounds:
Key Observations:
Structural Flexibility vs. Bioactivity: The methoxy linker in the target compound (vs. Piperidine/piperazine-containing analogs () exhibit higher molecular weights (>500 g/mol), which may challenge Lipinski’s rule of five for drug-likeness.
Electrophilic Reactivity :
- The 2-chlorothiazole group in the target compound enables nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas analogs with pyridine or pyrazole rings () rely on hydrogen bonding for target engagement.
Stereochemical Impact :
- The (R)-configuration in the pyrrolidine ring is conserved across analogs (e.g., ), suggesting its importance in maintaining chiral recognition in biological systems.
Toxicity and Stability :
- Methylsulfanyl-containing analogs () may generate reactive metabolites (e.g., sulfoxides), whereas tert-butyl esters generally resist hydrolysis, enhancing plasma stability.
Biological Activity
(R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a pyrrolidine ring, a chloro-thiazole substituent, and a carboxylic acid moiety, has been studied for its biological activities, particularly in cancer treatment and other pharmacological effects.
- Molecular Formula : C₁₃H₁₉ClN₂O₃S
- Molecular Weight : 318.82 g/mol
- CAS Number : 1314355-95-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. The thiazole moiety enhances the compound's ability to bind to these targets, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, which is crucial for the development of effective cancer therapies.
Structure-Activity Relationship (SAR)
The presence of the chloro-thiazole group is often linked with enhanced biological activity. A comparative analysis of structurally related compounds reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-thiazole | Thiazole ring | Antimicrobial, anticancer |
| Pyrrolidine derivatives | Pyrrolidine ring | Various pharmacological activities |
| Thiazolyl urea compounds | Thiazole and urea linkage | Anticancer properties |
This table highlights how the structural components contribute to the biological efficacy of related compounds.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.
- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in a marked reduction in tumor size, supporting its potential as a therapeutic agent.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of the compound to specific receptors implicated in cancer progression, providing insights into its mechanism of action and therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for preparing (R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often introduced using Boc-protection strategies. A typical approach involves reacting (R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with 2-chloro-5-(chloromethyl)thiazole in the presence of a base like potassium carbonate or sodium hydride in anhydrous THF/DMF under nitrogen . Reaction optimization may include:
- Temperature control : Maintaining 0–20°C to minimize side reactions .
- Catalysts : Using DMAP or triethylamine to enhance coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high enantiomeric purity .
Q. How can researchers ensure the enantiomeric purity of the compound during synthesis?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns with heptane/ethanol mobile phases) is critical for verifying enantiopurity. Preferential crystallization or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can also maintain stereochemical integrity . NMR analysis of diastereomeric derivatives (e.g., using Mosher’s acid) may further confirm configuration .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm), pyrrolidine ring protons (δ 3.0–4.0 ppm), and thiazole chlorine coupling patterns .
- HRMS : To validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₀ClN₂O₃S: ~343.08) .
- IR : Peaks at ~1700 cm⁻¹ (ester carbonyl) and ~1250 cm⁻¹ (C-O-C stretching) .
Advanced Research Questions
Q. How does the thiazole ring’s electronic profile influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 2-chloro-thiazole moiety acts as an electron-deficient heterocycle, facilitating Suzuki-Miyaura couplings with boronic acids. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl/heteroaryl couplings .
- Solvent system : Dioxane/water mixtures at 80–100°C to balance reactivity and stability .
- Substituent effects : Electron-withdrawing groups on the thiazole enhance oxidative addition kinetics .
Q. What strategies can mitigate hydrolysis of the tert-butyl ester under acidic or basic conditions?
- Methodological Answer :
- Protection : Use of acid-labile groups (e.g., trityl) for temporary protection during multi-step syntheses .
- pH control : Maintain neutral conditions (pH 6–8) during reactions; avoid prolonged exposure to aqueous bases .
- Alternative esters : Replace tert-butyl with more stable esters (e.g., benzyl) if downstream steps require harsh conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation strategies:
- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293, HepG2) and assay formats (e.g., fluorescence vs. luminescence) .
- Batch analysis : LC-MS purity verification (>95%) and quantification of degradation products .
- Structure-activity studies : Compare activity of the (R)-isomer with its (S)-enantiomer or racemic mixture to isolate stereospecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
